molecular formula C28H23N3O3S2 B5063838 2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one

2-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-[(furan-2-YL)methyl]-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B5063838
M. Wt: 513.6 g/mol
InChI Key: AIRUWUSKOAAXNA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, a methoxyphenyl, a furylmethyl, and a quinazolinone. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of benzene and thiazole ring. Methoxyphenyl refers to a phenyl group with a methoxy (-OCH3) substituent. Furylmethyl is a furan ring with a methyl group attached. Quinazolinone is a heterocyclic compound formed by the fusion of two aromatic rings, benzene and pyrimidine .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the specific reactions used to introduce each functional group and the order in which they are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The benzothiazole could participate in electrophilic substitution reactions, the methoxy group could undergo demethylation, and the quinazolinone could undergo reactions at the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the functional groups present in it. For example, the presence of a benzothiazole could potentially make the compound aromatic and relatively stable. The methoxy group could increase the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The compound could potentially be studied for its biological activity, given the known activities of many benzothiazole derivatives. It could also be used as a starting point for the synthesis of other complex molecules .

Properties

IUPAC Name

2-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-33-24-13-12-18(15-19(24)17-35-28-30-23-10-4-5-11-25(23)36-28)26-29-22-9-3-2-8-21(22)27(32)31(26)16-20-7-6-14-34-20/h2-15,26,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRUWUSKOAAXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)CSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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